molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No. B1349491
Key on ui cas rn: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
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Patent
US07390818B2

Procedure details

5.0 g of 4-hydrazinobenzoic acid are dissolved in 70 ml of ethanol and 3 ml of concentrated H2SO4. The mixture is heated at reflux for five hours, the ethanol is evaporated, the residue is then taken up in a saturated K2CO3 solution and then extraction is carried out with AcOEt. 5.9 g of the expected compound are obtained in the form of a powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].[CH2:12](O)[CH3:13]>OS(O)(=O)=O>[NH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:12][CH3:13])=[O:8])=[CH:10][CH:11]=1)[NH2:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(N)C1=CC=C(C(=O)O)C=C1
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated
EXTRACTION
Type
EXTRACTION
Details
extraction

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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